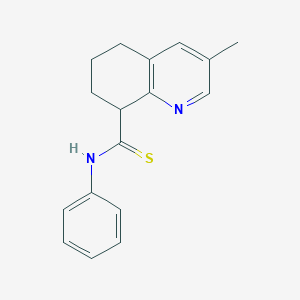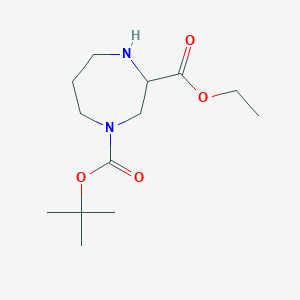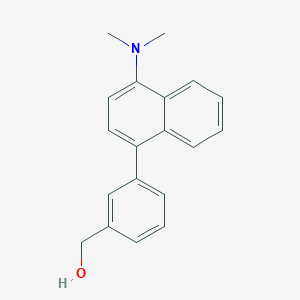
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-(dimethylamino)naphthalene-1-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol involves photoinduced intramolecular charge transfer (ICT). Upon excitation, the electron-donating dimethylamino group transfers an electron to the electron-accepting naphthalene ring, resulting in a highly dipolar excited state. This property is exploited in various applications, including fluorescence quenching and sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar photophysical properties.
3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone: Another compound with a naphthalene ring and an amino group.
Uniqueness
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for efficient intramolecular charge transfer. This makes it particularly useful in applications requiring high fluorescence sensitivity and stability.
Eigenschaften
Molekularformel |
C19H19NO |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
[3-[4-(dimethylamino)naphthalen-1-yl]phenyl]methanol |
InChI |
InChI=1S/C19H19NO/c1-20(2)19-11-10-16(17-8-3-4-9-18(17)19)15-7-5-6-14(12-15)13-21/h3-12,21H,13H2,1-2H3 |
InChI-Schlüssel |
OYKTVOIDACLOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


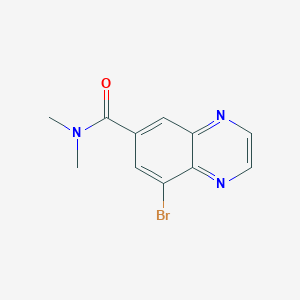
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)

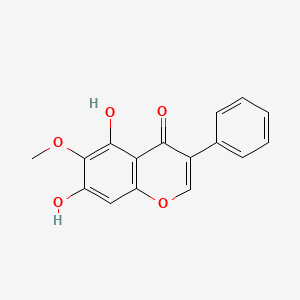
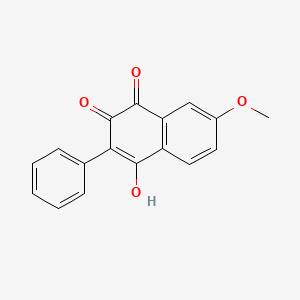

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)


![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
